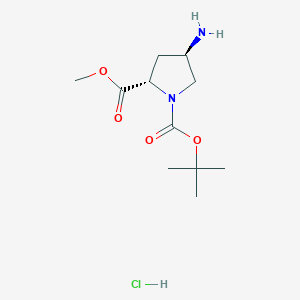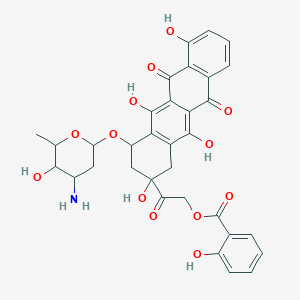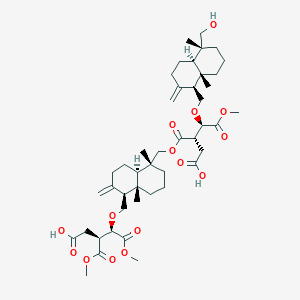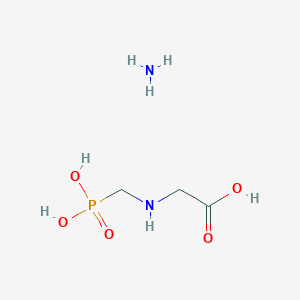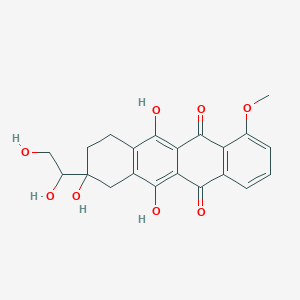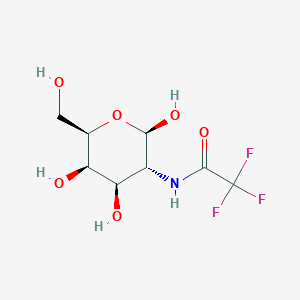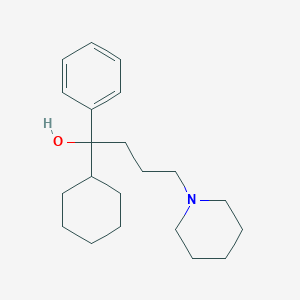
Hexahydrodifenidol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydrodifenidol (HHDP) is a chemical compound that belongs to the class of anticholinergic drugs. It is a potent muscarinic receptor antagonist that is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. HHDP has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
Hexahydrodifenidol is a potent muscarinic receptor antagonist that binds to the M1, M2, and M3 subtypes of muscarinic receptors. It inhibits the binding of acetylcholine to these receptors and blocks the downstream signaling pathways. Hexahydrodifenidol also inhibits the release of acetylcholine from cholinergic neurons and reduces the activity of the cholinergic system.
Biochemische Und Physiologische Effekte
Hexahydrodifenidol has a wide range of biochemical and physiological effects. It reduces the secretion of gastric acid, inhibits the contraction of smooth muscle, and decreases the production of mucus in the respiratory tract. Hexahydrodifenidol also reduces the heart rate, dilates the blood vessels, and decreases the blood pressure. In the central nervous system, Hexahydrodifenidol reduces the release of dopamine and other neurotransmitters and impairs cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Hexahydrodifenidol has several advantages for lab experiments. It is a potent and selective muscarinic receptor antagonist that can be used to study the role of acetylcholine in various physiological and pathological processes. Hexahydrodifenidol is also stable and can be stored for long periods without degradation. However, Hexahydrodifenidol has some limitations for lab experiments. It has a short half-life and must be administered frequently to maintain its effects. Hexahydrodifenidol also has some side effects, such as dry mouth, blurred vision, and constipation, which may affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the use of Hexahydrodifenidol in scientific research. One direction is to study the effects of Hexahydrodifenidol on the immune system and inflammation. Hexahydrodifenidol has been shown to reduce the production of pro-inflammatory cytokines and may have potential as an anti-inflammatory agent. Another direction is to investigate the effects of Hexahydrodifenidol on the gut-brain axis and the microbiome. Hexahydrodifenidol has been shown to affect the gut microbiota and may have implications for the treatment of gastrointestinal disorders. Finally, Hexahydrodifenidol can be used to study the mechanisms of action of other drugs that interact with the cholinergic system, such as Alzheimer's disease drugs and antipsychotic drugs.
Conclusion
In conclusion, Hexahydrodifenidol is a potent muscarinic receptor antagonist that is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. Hexahydrodifenidol has been synthesized using different methods, and its mechanism of action has been extensively studied. Hexahydrodifenidol has a wide range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are also several future directions for the use of Hexahydrodifenidol in scientific research.
Synthesemethoden
Hexahydrodifenidol can be synthesized using different methods, including the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetrachloroethane in the presence of aluminum chloride, the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetrabromoethane in the presence of aluminum chloride, and the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetraiodoethane in the presence of aluminum chloride. The yield of Hexahydrodifenidol using these methods ranges from 20% to 50%.
Wissenschaftliche Forschungsanwendungen
Hexahydrodifenidol is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. It has been used to investigate the effects of acetylcholine on the cardiovascular system, respiratory system, gastrointestinal system, urinary system, and central nervous system. Hexahydrodifenidol has also been used to study the mechanisms of action of other drugs that interact with the cholinergic system.
Eigenschaften
CAS-Nummer |
113010-69-8 |
|---|---|
Produktname |
Hexahydrodifenidol |
Molekularformel |
C21H33NO |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
1-cyclohexyl-1-phenyl-4-piperidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C21H33NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-10,13-18H2 |
InChI-Schlüssel |
ILHSFCNKNNNPRN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
Synonyme |
hexahydro-diphenidol hexahydrodifenidol hexahydrodiphenidol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
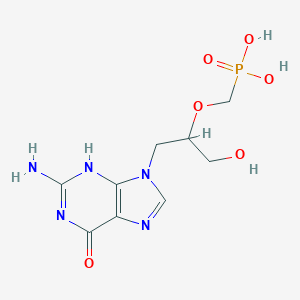
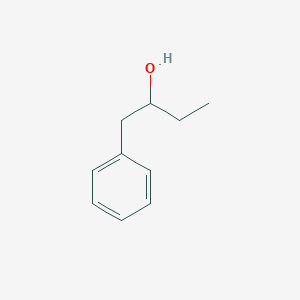
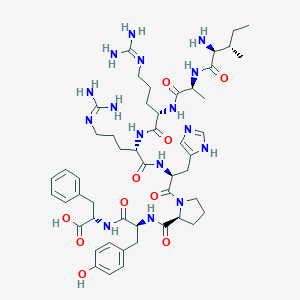
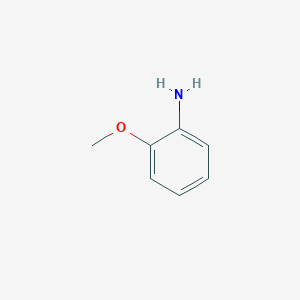
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
